![molecular formula C35H41BN4O9S2 B14084576 5-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14084576.png)
5-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid” is a complex organic compound that features multiple functional groups, including boronic acid, sulfonamide, and imine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the Boronobenzoyl Group: This could involve the reaction of a benzoyl chloride derivative with a boronic acid or boronate ester under basic conditions.
Introduction of the Sulfamoyl Group: This might be achieved through the reaction of an amine with a sulfonyl chloride in the presence of a base.
Formation of the Imine Group: This could involve the condensation of an amine with an aldehyde or ketone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronic acid and imine groups.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: The sulfonamide and boronic acid groups may participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reducing agents could include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions might involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biology, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anticancer or antimicrobial agent.
Industry
In industry, it might find applications in materials science, such as in the development of new polymers or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific application but could involve interactions with biological targets such as enzymes or receptors. The boronic acid group, for example, is known to interact with serine proteases, while the sulfonamide group could inhibit carbonic anhydrase enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic Acid Derivatives: These compounds share the sulfonic acid group and may exhibit similar reactivity.
Boronic Acid Derivatives: These compounds share the boronic acid group and are often studied for their potential in medicinal chemistry.
Imine Derivatives: These compounds share the imine group and may exhibit similar reactivity in condensation and reduction reactions.
Propiedades
Fórmula molecular |
C35H41BN4O9S2 |
|---|---|
Peso molecular |
736.7 g/mol |
Nombre IUPAC |
5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C35H41BN4O9S2/c1-5-37-31-15-9-25(17-22(31)3)34(26-10-16-32(38-6-2)23(4)18-26)30-14-13-29(19-33(30)51(47,48)49)50(45,46)40-21-28(41)20-39-35(42)24-7-11-27(12-8-24)36(43)44/h7-19,28,37,40-41,43-44H,5-6,20-21H2,1-4H3,(H,39,42)(H,47,48,49) |
Clave InChI |
IPLVPBACMPHHTN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C(=O)NCC(CNS(=O)(=O)C2=CC(=C(C=C2)C(=C3C=CC(=NCC)C(=C3)C)C4=CC(=C(C=C4)NCC)C)S(=O)(=O)O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084499.png)
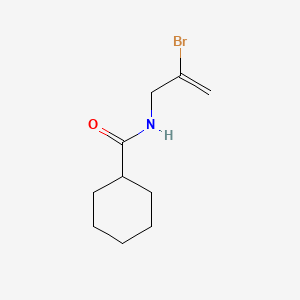
![1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084509.png)
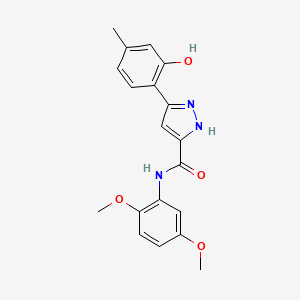
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,2R,5S,8R,12R,16R,17S,18S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylate](/img/structure/B14084520.png)
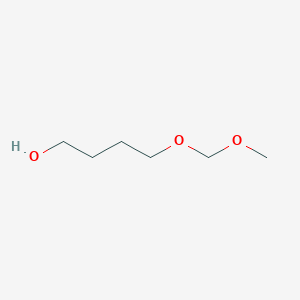
![2-(1,3-Benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084528.png)
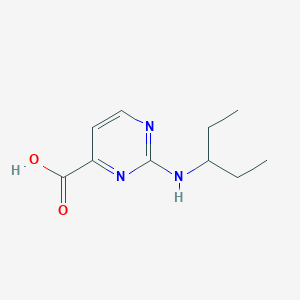
![Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14084533.png)
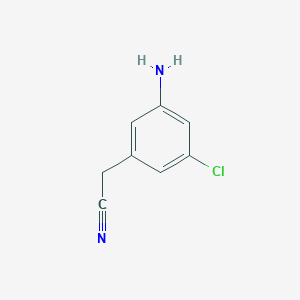
![Methyl 4-[3-(2-hydroxyphenyl)-5-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14084552.png)

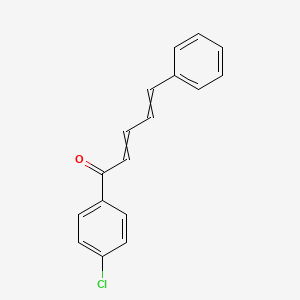
![2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14084565.png)
